molecular formula C16H22N2O5 B3349861 (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate CAS No. 2421-61-6

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate

Cat. No.: B3349861
CAS No.: 2421-61-6
M. Wt: 322.36 g/mol
InChI Key: NLYCOISOOAHTQJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound’s structure includes a methyl ester group, which is often utilized in organic synthesis for its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the protection of the amino group of an amino acid with a benzyloxycarbonyl group, followed by esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times . The use of flow microreactors also offers advantages in terms of safety and environmental impact, as they minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new amide bonds.

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and methanol.

    Reduction: Yields the free amine and benzyl alcohol.

    Substitution: Forms new amide derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions. The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate is unique due to its combination of a benzyloxycarbonyl-protected amino group and a methyl ester group. This dual protection allows for greater versatility in synthetic applications, as the compound can undergo selective deprotection and functionalization reactions. Additionally, the presence of the methyl ester group enhances the compound’s stability and reactivity in organic synthesis .

Properties

IUPAC Name

methyl 2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-11(2)14(15(20)17-9-13(19)22-3)18-16(21)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,20)(H,18,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYCOISOOAHTQJ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513776
Record name Methyl N-[(benzyloxy)carbonyl]-L-valylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2421-61-6
Record name Methyl N-[(benzyloxy)carbonyl]-L-valylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate
Reactant of Route 3
Reactant of Route 3
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate
Reactant of Route 5
Reactant of Route 5
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate
Reactant of Route 6
Reactant of Route 6
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.